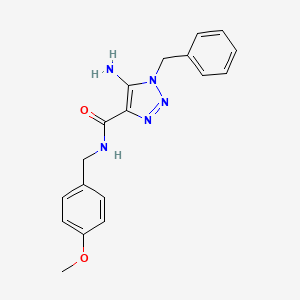
5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant findings from recent research.
Chemical Structure and Properties
- Molecular Formula : C10H11N5O
- Molecular Weight : 217.23 g/mol
- CAS Number : 4342-08-9
The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of the methoxybenzyl group enhances its solubility and biological interactions.
This compound exhibits multiple mechanisms of action:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in various biochemical pathways. Notably, it targets β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are implicated in neurodegenerative diseases like Alzheimer's disease (AD) by regulating amyloid-beta (Aβ) formation.
- Neuroprotective Effects : The compound promotes neurogenesis and exhibits antioxidant properties, which help mitigate oxidative stress and inflammation in neuronal cells.
- Antiparasitic Activity : In studies focusing on Chagas disease, the compound demonstrated significant suppression of Trypanosoma cruzi burden in infected cellular models. The optimization of its derivatives led to improved potency and metabolic stability .
Table 1: Summary of Biological Activities
Case Study 1: Alzheimer's Disease Model
In vitro studies using APPswe-expressing cells revealed that this compound significantly reduced Aβ levels by downregulating Amyloid Protein Precursor (APP) and BACE levels. This suggests potential therapeutic applications in AD management.
Case Study 2: Chagas Disease
A series of derivatives based on the triazole core were tested for their effectiveness against Trypanosoma cruzi. Compound 3 from this series showed submicromolar activity (pEC50 > 6) and was prioritized for further development due to its promising profile in reducing parasite load in murine models .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In silico analyses suggest compliance with Lipinski’s rule of five, indicating good drug-likeness without significant metabolic liabilities.
Propiedades
IUPAC Name |
5-amino-1-benzyl-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-9-7-13(8-10-15)11-20-18(24)16-17(19)23(22-21-16)12-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYUUBBGDVLYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













